Benzamide, N-benzoyl-

Overview

Description

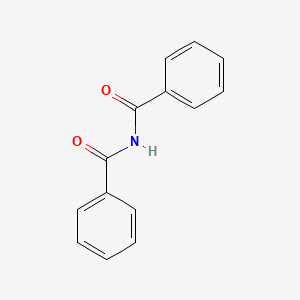

Benzamide, N-benzoyl-, also known as N-Benzylbenzamide, is an organic compound that inhibits the activity of tyrosinase . It is a convenient precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases .

Synthesis Analysis

The synthesis of Benzamide, N-benzoyl-, can be achieved through various methods. One such method involves the electrochemical synthesis and amidation of benzoin, where benzamides are produced from benzaldehydes . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular formula of N-Benzylbenzamide is C14H13NO . The structure of this compound can be analyzed using various techniques such as FTIR, NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involving Benzamide, N-benzoyl-, include the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide . These reactions can be efficiently carried out under very mild conditions in an electrolysis cell .Physical And Chemical Properties Analysis

Benzamide, N-benzoyl-, appears as a white solid in powdered form and as colorless crystals in crystalline form . It is slightly soluble in water and soluble in many organic solvents . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-Benzoylbenzamide, also known as Benzamide, N-benzoyl-:

Pharmaceutical Chemistry

N-Benzoylbenzamide has been explored as a scaffold for developing dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptors (PPARs). These dual modulators are significant in treating metabolic syndrome, which includes conditions like dyslipidemia, cardiovascular disease, type 2 diabetes, and obesity . The compound’s ability to target multiple pathways simultaneously makes it a valuable tool in reducing polypharmacy in patients with complex metabolic disorders.

Cancer Research

In cancer research, N-Benzoylbenzamide derivatives have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial in developing treatments for melanoma and other skin cancers . By inhibiting tyrosinase, these compounds can reduce melanin synthesis, which is often upregulated in malignant cells.

Neuropharmacology

N-Benzoylbenzamide has been investigated for its neuroprotective properties. It has shown promise in modulating neuroinflammatory pathways, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier and its anti-inflammatory effects make it a candidate for further research in neuropharmacology.

Antimicrobial Agents

Research has indicated that N-Benzoylbenzamide derivatives possess antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing effectiveness in inhibiting microbial growth . This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Analytical Chemistry

In analytical chemistry, N-Benzoylbenzamide is used as a reagent for the titration of butyllithium and other lithium bases . Its stability and reactivity make it suitable for precise measurements in chemical analysis, ensuring accurate quantification of reactive lithium compounds in various industrial and research applications.

Material Science

N-Benzoylbenzamide has applications in material science, particularly in the synthesis of polymers and advanced materials. Its chemical structure allows it to act as a building block for creating complex polymeric structures with specific properties . These materials can be used in various industries, including electronics, automotive, and aerospace.

Cosmetic Industry

The compound’s ability to inhibit tyrosinase also finds applications in the cosmetic industry. N-Benzoylbenzamide derivatives are used in skin-lightening products to reduce hyperpigmentation and even out skin tone . Their effectiveness in controlling melanin production makes them popular ingredients in cosmetic formulations aimed at improving skin appearance.

Agricultural Chemistry

In agricultural chemistry, N-Benzoylbenzamide derivatives have been explored as potential herbicides and pesticides . Their ability to interfere with specific biochemical pathways in plants and pests makes them useful in developing new agrochemicals that can protect crops from diseases and infestations.

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-benzoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDORMMHAKXTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210319 | |

| Record name | Benzamide, N-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-benzoyl- | |

CAS RN |

614-28-8 | |

| Record name | Benzamide, N-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)

![1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3054570.png)

![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)